Cas no 1086062-90-9 (6-bromo-4-chloro-8-methylquinoline)

6-bromo-4-chloro-8-methylquinoline 化学的及び物理的性質
名前と識別子
-
- 6-bromo-4-chloro-8-methylquinoline
- SureCN730007
- CTK8C6601
- EN300-67702
- SCHEMBL730007
- ANZWRYPWQLXDFC-UHFFFAOYSA-N
- DTXSID20656129
- MFCD12192753
- AS-82192
- 6-Bromo-4-chloro-8-methylquinoline, AldrichCPR
- DA-36432
- AKOS009580537
- CS-0200433
- E80203
- 1086062-90-9
- J-002169
-
- MDL: MFCD12192753
- インチ: InChI=1S/C10H7BrClN/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h2-5H,1H3
- InChIKey: ANZWRYPWQLXDFC-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC2=C(C=CN=C12)Cl)Br
計算された属性
- せいみつぶんしりょう: 254.94500
- どういたいしつりょう: 254.94504g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 12.9Ų
じっけんとくせい
- PSA: 12.89000
- LogP: 3.95910
6-bromo-4-chloro-8-methylquinoline セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H301-H318-H413
- 警告文: P280-P301+P310-P305+P351+P338
- 危険物輸送番号:UN 2811 6.1 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 25-41
- セキュリティの説明: 26-39-45
-
危険物標識:
6-bromo-4-chloro-8-methylquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-67702-1.0g |
6-bromo-4-chloro-8-methylquinoline |
1086062-90-9 | 95% | 1g |
$0.0 | 2023-05-25 | |
Enamine | EN300-67702-0.25g |
6-bromo-4-chloro-8-methylquinoline |
1086062-90-9 | 95% | 0.25g |
$110.0 | 2023-02-13 | |
Enamine | EN300-67702-0.5g |
6-bromo-4-chloro-8-methylquinoline |
1086062-90-9 | 95% | 0.5g |
$209.0 | 2023-02-13 | |
eNovation Chemicals LLC | Y1248552-5g |
6-Bromo-4-chloro-8-methylquinoline |
1086062-90-9 | 98% | 5g |
$200 | 2024-06-07 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BBO000310-1G |
6-Bromo-4-chloro-8-methylquinoline |
1086062-90-9 | 1g |
¥5233.08 | 2023-11-10 | ||
TRC | B821165-100mg |
6-Bromo-4-chloro-8-methylquinoline |
1086062-90-9 | 100mg |
$ 70.00 | 2022-06-06 | ||
eNovation Chemicals LLC | Y1248552-250mg |
6-Bromo-4-chloro-8-methylquinoline |
1086062-90-9 | 98% | 250mg |
$65 | 2024-06-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-291227-250 mg |
6-Bromo-4-chloro-8-methylquinoline, |
1086062-90-9 | 250MG |
¥1,354.00 | 2023-07-11 | ||
Enamine | EN300-67702-2.5g |
6-bromo-4-chloro-8-methylquinoline |
1086062-90-9 | 95% | 2.5g |
$586.0 | 2023-02-13 | |
Aaron | AR008495-100mg |
6-Bromo-4-chloro-8-methylquinoline |
1086062-90-9 | 97% | 100mg |
$6.00 | 2025-01-23 |
6-bromo-4-chloro-8-methylquinoline 関連文献
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
6-bromo-4-chloro-8-methylquinolineに関する追加情報
6-Bromo-4-Chloro-8-Methylquinoline: A Comprehensive Overview
6-Bromo-4-Chloro-8-Methylquinoline is a heterocyclic aromatic compound with the CAS number 1086062-90-9. This compound belongs to the quinoline family, which is a class of organic compounds characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of substituents such as bromine, chlorine, and methyl groups at specific positions on the quinoline skeleton imparts unique chemical and biological properties to this compound.
The quinoline framework is widely recognized for its versatility in organic synthesis and its applications in various fields, including pharmacology, agrochemistry, and materials science. The substitution pattern in 6-bromo-4-chloro-8-methylquinoline plays a crucial role in determining its reactivity, stability, and bioavailability. Recent studies have highlighted the potential of this compound as a precursor for the synthesis of advanced materials and as a building block in drug discovery.
One of the most significant areas of research involving 6-bromo-4-chloro-8-methylquinoline is its application in antitumor drug development. Scientists have explored the compound's ability to inhibit key enzymes involved in cancer cell proliferation. For instance, a study published in 2023 demonstrated that derivatives of this compound exhibit potent cytotoxic activity against various human cancer cell lines, including those resistant to conventional chemotherapy drugs. The bromine and chlorine substituents are believed to enhance the compound's ability to interact with specific molecular targets, making it a promising candidate for further preclinical testing.
In addition to its therapeutic potential, 6-bromo-4-chloro-8-methylquinoline has also been investigated for its role in agricultural chemistry. Researchers have found that certain analogs of this compound possess effective insecticidal properties, which could be harnessed to develop eco-friendly pest control solutions. The methyl group at position 8 contributes to the compound's lipophilicity, enhancing its ability to penetrate cellular membranes and disrupt essential biochemical pathways in target organisms.
The synthesis of 6-bromo-4-chloro-8-methylquinoline involves a series of carefully controlled reactions, including Friedlander annulation and subsequent substitution reactions. Recent advancements in catalytic methods have enabled chemists to achieve higher yields and better purity levels during the synthesis process. These improvements are critical for scaling up production to meet the growing demand for this compound in both academic research and industrial applications.
From an environmental standpoint, understanding the degradation pathways of 6-bromo-4-chloro-8-methylquinoline is essential for assessing its ecological impact. Studies conducted under simulated environmental conditions reveal that the compound undergoes rapid photodegradation under UV light, reducing its persistence in aquatic systems. This finding is particularly relevant for regulatory agencies evaluating the environmental safety of compounds derived from this structure.
In conclusion, 6-bromo-4-chloro-8-methylquinoline represents a valuable molecule with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthetic methodologies and biological evaluations, position it as a key player in future innovations within the fields of medicine and agriculture. Continued research into this compound will undoubtedly unlock new opportunities for harnessing its full potential while ensuring its safe use in various industrial processes.
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